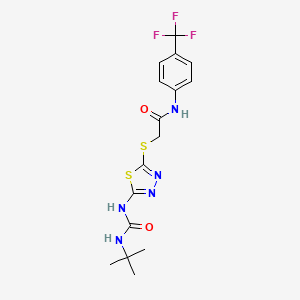

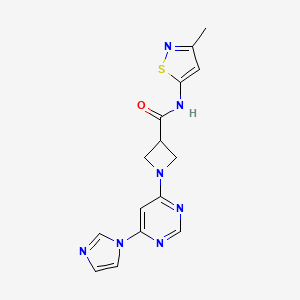

![molecular formula C10H11F3N2O2 B2751755 [3-(三氟甲基)-4,5,6,7-四氢-1H-吲哚-1-基]乙酸 CAS No. 333309-21-0](/img/structure/B2751755.png)

[3-(三氟甲基)-4,5,6,7-四氢-1H-吲哚-1-基]乙酸

描述

“[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 333309-21-0 . It has a molecular weight of 248.2 and its IUPAC name is [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid . The compound is used in scientific research due to its diverse applications.

Molecular Structure Analysis

The InChI code for the compound is 1S/C10H11F3N2O2/c11-10(12,13)9-6-3-1-2-4-7(6)15(14-9)5-8(16)17/h1-5H2,(H,16,17) . This indicates the molecular structure of the compound. The compound contains a trifluoromethyl group, which is a functional group with the formula -CF3 .科学研究应用

化学合成与表征

- 合成机制:包括[(1H-吲唑-3-基)氧基]乙酸和(3-羟基-1H-吲唑-1-基)乙酸在内的各种乙酸乙酯从涉及1H-吲唑-3-醇和氯乙酸乙酯的反应中鉴定出来。形成机制,包括从吲唑到四氢喹唑啉的环扩大,已得到探索 (Bonanomi & Palazzo, 1977)。

- 结构研究:包括3-三氟甲基和3-三氟甲基-4,5,6,7-四氟吲唑在内的NH-吲唑的结构通过X射线晶体学和磁共振光谱测定。这些研究提供了对这些化合物的分子结构和互变异构形式的见解 (Teichert et al., 2007)。

化学性质和反应

- 微波辅助合成:一项研究证明了使用微波辐射有效合成四氢吲唑衍生物。这种方法产生了更高的产物收率并缩短了反应时间,表明了一种更绿色、更有效的方法来合成这些化合物 (Polo et al., 2016)。

- 氧化反应:氧化方法用于制备1-芳基-3-全氟烷基-6,7-二氢-1H-吲唑-4(5H)-酮的衍生物,得到6-芳基-2-(4-氟苯基)-8-全氟烷基-1(3),4,5,6-四氢咪唑并[4,5-e]吲唑等化合物。此类反应提供了合成一系列结构多样的化合物的途径 (Khlebnikova et al., 2013)。

药物化学

- 抗菌活性:合成了新的1,2,3-三唑衍生物,包括1-[8-(三氟甲基)喹啉-4-基]-5-甲基-1H-1,2,3-三唑-4-羧酸,并筛选了其抗菌活性。这些化合物的化学结构和抗菌特性为开发新的治疗剂提供了潜在的应用 (Holla et al., 2005)。

- 癌症研究:一项研究发现4-[6,6-二甲基-4-氧代-3-(三氟甲基)-4,5,6,7-四氢-1H-吲唑-1-基]-2-[(反式-4-羟基环己基)氨基]苯甲酰胺作为热休克蛋白90 (Hsp90)的有效且选择性抑制剂,表现出纳摩尔级的抗增殖活性。此类化合物在癌症研究中对于开发靶向治疗至关重要 (Huang et al., 2009)。

绿色化学

- 可持续合成:在连续流动条件下对相关化合物(如2-(3-甲基-1H-1,2,4-三唑-1-基)乙酸)的可持续合成进行的研究证明了一种原子经济、高度选择性和环境友好的方法。这标志着朝着更可持续的化学合成实践迈进 (Tortoioli et al., 2020)。

作用机制

Mode of Action

It is known that the indazole moiety, a part of this compound, has been associated with a wide variety of biological properties

Biochemical Pathways

The indazole moiety has been linked to various biological activities, suggesting that it may interact with multiple pathways .

Result of Action

Given the diverse biological activities associated with the indazole moiety, it is likely that this compound could have multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c11-10(12,13)9-6-3-1-2-4-7(6)15(14-9)5-8(16)17/h1-5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFFCWXIBYKMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326685 | |

| Record name | 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808609 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

333309-21-0 | |

| Record name | 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

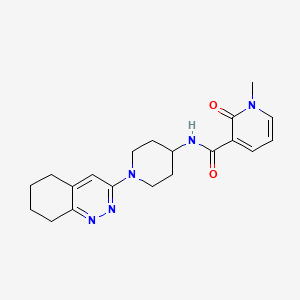

![N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2751673.png)

![2-{Methyl[(2-methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2751674.png)

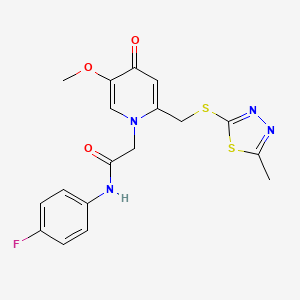

![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2751676.png)

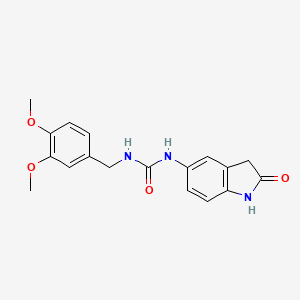

![Diethyl 5-[[4-[4-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]phenoxy]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2751678.png)

![2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751679.png)

![N-(cyanomethyl)-5-methyl-1-[2-(propan-2-yl)phenyl]-N-propyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2751683.png)